![molecular formula C17H19N5O2 B5549945 N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)

N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

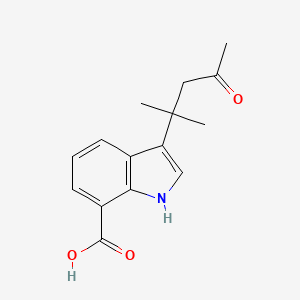

Imidazo[1,2-a]pyridines and related structures are of significant interest in the field of medicinal chemistry and material science due to their versatile biological activities and potential for diverse applications. The specific structure of N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide suggests its importance in the design of molecules with potentially unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves the cyclization of aminopyridines with suitable precursors. A notable method includes the iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols derived from aromatic aldehydes and ketones, leading to imidazo[1,2-a]pyridine-1-ylalkylalcohols as major products under certain conditions (Murai et al., 2012). This method illustrates the complex reactions involved in constructing the imidazo[1,2-a]pyridine scaffold.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide, has been elucidated through spectroscopic methods and crystallography. For instance, the structure of a related compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and single crystal X-ray diffraction (Qin et al., 2019). These techniques are critical for verifying the successful synthesis and understanding the conformational preferences of these compounds.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives engage in various chemical reactions, reflecting their chemical properties. The multicomponent reactions involving imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates highlight the reactivity of the imidazo[1,2-a]pyridine core, leading to fully substituted furans (Pan et al., 2010). These reactions demonstrate the versatility of imidazo[1,2-a]pyridine derivatives in organic synthesis.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, including solubility, melting points, and crystal structures, are essential for their practical applications. The crystallography studies provide insights into the molecular packing, intermolecular interactions, and stability of these compounds. The density functional theory (DFT) calculations, as performed for 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, offer predictions about the electronic structure, which is crucial for understanding the physical properties (Qin et al., 2019).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their medicinal properties. For instance, modifications of the imidazo[1,2-a]pyrimidine structure have been explored to reduce metabolism mediated by aldehyde oxidase, which is crucial for developing effective drugs with better bioavailability (Linton et al., 2011). These compounds have shown potential in treating castration-resistant prostate cancer due to their ability to antagonize the androgen receptor effectively.

Organic Synthesis and Material Science

The imidazo[1,2-a]pyridine core is a versatile scaffold for developing various functional materials and synthetic methodologies. For example, the synthesis and biophysical characteristics of polyamides containing imidazo[1,2-a]pyridine units have been investigated for their ability to bind specific DNA sequences, controlling gene expression (Chavda et al., 2010). These studies suggest that such compounds could be potential medicinal agents for treating diseases, including cancer.

Antiviral and Antiulcer Applications

Research has also delved into the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, demonstrating the scaffold's adaptability in designing compounds for various therapeutic areas (Starrett et al., 1989). Although these compounds did not show significant antisecretory activity, they exhibited cytoprotective properties, highlighting the potential for developing new therapeutic agents.

Zukünftige Richtungen

The future directions for “N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide” and similar compounds could involve further exploration of their potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . More research could also be conducted to discover new synthetic routes and improve the existing ones .

Eigenschaften

IUPAC Name |

N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c23-17(13-6-7-14-18-8-9-22(14)11-13)19-10-15-20-16(21-24-15)12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSNXKPGTOHDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NOC(=N2)CNC(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)

![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)

![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)

![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)

![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)

![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)